molecular formula C17H18N2O4 B6415951 4-(4-BOC-Aminophenyl)nicotinic acid, 95% CAS No. 1261914-98-0

4-(4-BOC-Aminophenyl)nicotinic acid, 95%

Cat. No. B6415951
CAS RN: 1261914-98-0
M. Wt: 314.34 g/mol
InChI Key: BJZKXTOAYPNSAJ-UHFFFAOYSA-N
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Description

4-(4-BOC-Aminophenyl)nicotinic acid, 95% (4-BOC-APA) is a synthetic derivative of nicotinic acid (NA). It is a white, crystalline solid that is soluble in water and ethanol. It has a molecular weight of 242.25 g/mol and a melting point of 151-154°C. 4-BOC-APA is used in a variety of scientific research applications, including biochemical and physiological studies. It is also used in laboratory experiments due to its advantages and limitations.

Scientific Research Applications

4-(4-BOC-Aminophenyl)nicotinic acid, 95% has a variety of scientific research applications, including biochemical and physiological studies. It is used as a substrate for various enzymes, such as aspartate aminotransferase, glutamate dehydrogenase, and nicotinamide adenine dinucleotide (NAD) reductase. It is also used to study the structure and function of nicotinic acid receptors. In addition, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% is used in laboratory experiments to study the effects of nicotinic acid on cell metabolism.

Mechanism of Action

The mechanism of action of 4-(4-BOC-Aminophenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(4-BOC-Aminophenyl)nicotinic acid, 95% acts as a competitive inhibitor of nicotinic acid receptors. It is thought to bind to the receptor and prevent the binding of nicotinic acid, thus inhibiting the receptor's activation.
Biochemical and Physiological Effects
4-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme aspartate aminotransferase, which is involved in the metabolism of amino acids. It has also been shown to inhibit the activity of glutamate dehydrogenase, which is involved in the breakdown of glutamate. In addition, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to inhibit the activity of NAD reductase, which is involved in the breakdown of NAD. Finally, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to increase the levels of NAD in cells, which is important for energy production.

Advantages and Limitations for Lab Experiments

4-(4-BOC-Aminophenyl)nicotinic acid, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is a synthetic derivative of nicotinic acid, which makes it easier to synthesize and purify. Another advantage is that it is soluble in water and ethanol, which makes it easier to handle and store. However, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% also has some limitations. For example, it is not very stable and can degrade over time. In addition, it has a low solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for 4-(4-BOC-Aminophenyl)nicotinic acid, 95% research. One potential direction is to further investigate its mechanism of action and its effects on nicotinic acid receptors. Another potential direction is to explore its potential therapeutic applications, such as its ability to increase NAD levels in cells. Finally, further research could be conducted to explore its potential use in drug development and drug delivery systems.

Synthesis Methods

4-(4-BOC-Aminophenyl)nicotinic acid, 95% can be synthesized from nicotinic acid, 4-bromobenzoyl chloride, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC). The reaction is conducted in anhydrous dimethylformamide (DMF) and is catalyzed by triethylamine (TEA). The reaction is carried out in a two-step process, with the first step involving the formation of a nicotinic acid ester and the second step involving the formation of 4-(4-BOC-Aminophenyl)nicotinic acid, 95%. The final product is then purified by recrystallization.

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-11(5-7-12)13-8-9-18-10-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZKXTOAYPNSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-BOC-Aminophenyl)nicotinic acid

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